Superior Reactivity of Glyoxylate Over Pyruvate and Phenylglyoxylate in Oxidative Decarboxylation Kinetics
In a study of oxidative decarboxylation by a copper(III)-peptide complex, the relative reactivity of α-ketoacids was directly compared. Glyoxylate exhibited substantially higher reactivity than its closest analogs, pyruvate and phenylglyoxylate [1].
| Evidence Dimension | Relative Reactivity in Oxidative Decarboxylation |
|---|---|
| Target Compound Data | Glyoxylate: Rate constant k = 1.1 × 10⁶ M⁻¹ s⁻¹ (dehydrated form) |
| Comparator Or Baseline | Pyruvate and Phenylglyoxylate |
| Quantified Difference | Relative reactivity order: Glyoxylate ⨠ Pyruvate ⨠ Phenylglyoxylate |
| Conditions | Reaction with CuIII(H₋₄G₅)²⁻ in basic solution; pH maximum ~13 |
Why This Matters
This superior reactivity indicates glyoxylate is the preferred choice for applications requiring rapid, efficient nucleophilic attack or electron transfer at an α-ketoacid center, outperforming pyruvate-based systems.
- [1] Kirksey, S. T., & Margerum, D. W. (1979). Oxidative Decarboxylation of Glyoxylate Ion by a Deprotonated-Amine Copper(III)-Peptide Complex. Inorganic Chemistry, 18(4), 966–970. https://doi.org/10.1021/ic50194a016 View Source
